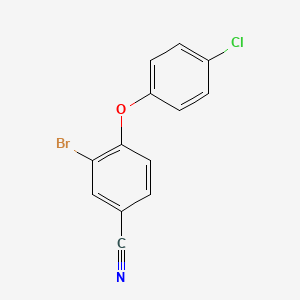
3-Bromo-4-(4-chlorophenoxy)benzonitrile
Übersicht
Beschreibung
3-Bromo-4-(4-chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7BrClNO . It has a molecular weight of 308.56 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(4-chlorophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
3-Bromo-4-(4-chlorophenoxy)benzonitrile has a molecular weight of 308.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
3-Bromo-4-(4-chlorophenoxy)benzonitrile, a compound related to chlorophenoxy herbicides and benzonitrile herbicides, has been studied in various analytical chemistry contexts. For instance, Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This method resolves chlorophenoxy/benzonitrile mixtures and has low intra-assay and interassay CVs, making it highly reliable for diagnostic purposes (Flanagan & Ruprah, 1989).
Molecular Studies
The molecular packing properties of benzonitrile oxides, closely related to 3-Bromo-4-(4-chlorophenoxy)benzonitrile, have been studied to understand their solid-state chemistry. Ojala et al. (2017) determined the crystal structures of six furoxans, revealing insights into their molecular interactions and packing motifs, which vary across different structures (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).
Eigenschaften
IUPAC Name |
3-bromo-4-(4-chlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYRKKVKJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-chlorophenoxy)benzonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)



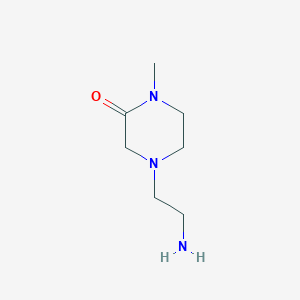


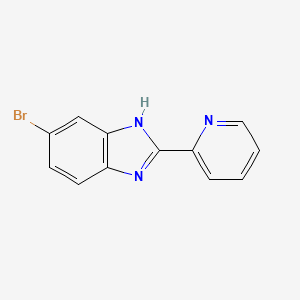
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)

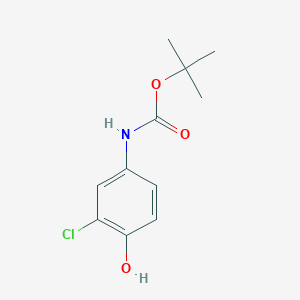
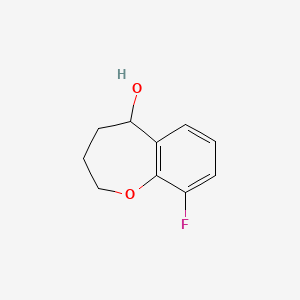
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)